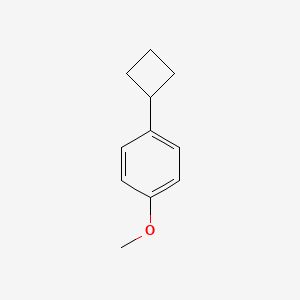

1-Cyclobutyl-4-methoxybenzene

Description

Theoretical Framework and Contextual Significance of 1-Cyclobutyl-4-methoxybenzene within Organic Chemistry Research

This compound is an organic compound featuring a benzene (B151609) ring substituted with a cyclobutyl group and a methoxy (B1213986) group at the para position. hmdb.ca Structurally, it is an alkyl aryl ether. hmdb.cafoodb.ca The significance of this molecule in a research context arises from the interplay of its constituent functional groups.

The methoxy group (-OCH₃) is a powerful electron-donating group. lumenlearning.comquora.com It increases the electron density of the aromatic ring through resonance (a mesomeric effect), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comquora.com This enhanced reactivity, known as activation, is substantial, with a methoxy group increasing the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. lumenlearning.com The methoxy group preferentially directs incoming electrophiles to the ortho and para positions. msu.edu

The combination of a strong, resonance-donating methoxy group and a sterically demanding, inductively donating cyclobutyl group on the same aromatic ring makes this compound an excellent substrate for studying the competitive and cooperative effects of substituents on electrophilic aromatic substitution.

Historical Development and Evolution of Synthetic Strategies for Aryl Ethers and Cyclobutyl-Substituted Aromatics

The synthesis of molecules like this compound relies on methods developed for forming two key types of bonds: the aryl ether linkage (Ar-O-R) and the aryl-cyclobutyl bond (Ar-C).

The preparation of aryl ethers has a long history, with classical methods gradually being supplemented and often replaced by more efficient modern techniques. These compounds are important structural motifs in pharmaceuticals, natural products, and functional materials. nih.gov Historically, the Friedel-Crafts reaction, an electrophilic aromatic substitution, has been a cornerstone for forming carbon-carbon bonds on aromatic rings. depaul.edutamu.edu In the context of anisole (B1667542) (methoxybenzene), alkylation reactions with an alkyl halide and a Lewis acid catalyst like aluminum chloride can introduce an alkyl group. youtube.com However, Friedel-Crafts alkylation is often plagued by issues such as carbocation rearrangements and polyalkylation, which can lead to mixtures of products and limit its utility for installing specific alkyl groups like cyclobutyl. A related approach, Friedel-Crafts acylation, offers better control. For example, anisole can be acylated with cyclobutanecarbonyl chloride, followed by reduction of the resulting ketone to yield the cyclobutyl substituent. depaul.edutamu.eduyoutube.com This two-step process avoids the rearrangement issues inherent in direct alkylation.

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatics. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful and versatile method for forming C-C bonds with high functional group tolerance. princeton.edu A significant advancement in this area is the development of conditions for coupling secondary alkyl groups, which was historically challenging. Specifically, a direct and efficient synthesis of cyclobutyl-substituted arenes can be achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate (B12209022) with aryl halides. organic-chemistry.orgnih.gov This method has been successfully applied to the reaction of potassium cyclobutyltrifluoroborate with 4-chloroanisole, providing a direct route to this compound. nih.gov The use of air- and moisture-stable potassium organotrifluoroborates overcomes challenges associated with the instability of the corresponding boronic acids. organic-chemistry.org

Scope and Objectives of Academic Inquiry into this compound

Academic investigation into this compound can be directed toward several key areas, leveraging its unique structural characteristics.

A primary objective would be the systematic study of its reactivity in various electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation). Such studies would provide valuable data on the directing effects of the cyclobutyl group in the presence of the powerful ortho-, para-directing methoxy group. The key question is how the steric bulk of the cyclobutyl group modulates the inherent reactivity at the ortho position, potentially leading to high selectivity for substitution at the sole remaining ortho position or favoring substitution at the position meta to the cyclobutyl group, which is ortho to the methoxy group.

Another avenue of research is the detailed conformational analysis of the molecule. dalalinstitute.commaricopa.edu The cyclobutane (B1203170) ring is known to exist in a puckered, non-planar conformation. dalalinstitute.comchemistrysteps.comyoutube.com Investigating the rotational barrier around the C-C bond connecting the ring to the benzene nucleus and determining the preferred orientation of the cyclobutyl "flap" with respect to the aromatic plane would provide fundamental insights into non-covalent interactions and steric effects.

Furthermore, this compound can serve as a valuable building block in the synthesis of more complex molecules. The anisole moiety is a precursor to phenols, which are versatile intermediates in organic synthesis. ontosight.ai The unique combination of electronic and steric properties could be exploited in the design of novel ligands for catalysis or as a fragment in medicinal chemistry programs where the cyclobutyl group is often used to explore structure-activity relationships. audreyli.com The development and optimization of green and efficient synthetic protocols for its preparation, such as one-pot reactions or catalyst-free methods, also represent a valid research objective. rsc.org

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

The following table presents key physicochemical properties. Data for this compound is estimated based on data from structurally similar compounds.

| Property | This compound (Estimated) | 1-Propyl-4-methoxybenzene foodb.ca | 1-Butyl-4-methoxybenzene ontosight.ai | 1-Isopropyl-4-methoxybenzene nist.gov | 1-(tert-Butyl)-4-methoxybenzene oakwoodchemical.com |

| Molecular Formula | C₁₁H₁₄O | C₁₀H₁₄O | C₁₁H₁₆O | C₁₀H₁₄O | C₁₁H₁₆O |

| Molecular Weight ( g/mol ) | 176.25 | 150.22 | 164.24 | 150.22 | 164.25 |

| Boiling Point (°C) | ~230-235 | N/A | ~240-242 | N/A | 222 |

| Density (g/cm³) | ~0.94 | N/A | N/A | N/A | 0.938 |

| Refractive Index | ~1.50 | N/A | N/A | N/A | 1.503 |

| LogP | ~3.9 | 3.71 | N/A | N/A | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-cyclobutyl-4-methoxybenzene |

InChI |

InChI=1S/C11H14O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3 |

InChI Key |

YMHQUXBZBABZGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclobutyl 4 Methoxybenzene

Strategic Retrosynthesis and Forward Synthesis Planning for Aryl Cyclobutyl Ether Linkages

A retrosynthetic analysis of 1-cyclobutyl-4-methoxybenzene reveals several possible disconnection points, leading to different forward synthetic strategies. The primary disconnections involve breaking the C-C bond between the cyclobutyl and aryl groups or the C-O bond of the ether.

A classical retrosynthetic approach would involve disconnecting the molecule into a cyclobutyl precursor and a methoxybenzene precursor. youtube.com This leads to two main forward synthetic pathways: formation of the cyclobutane (B1203170) ring on a pre-existing aromatic structure or attachment of a cyclobutyl group to an anisole (B1667542) derivative.

Cyclobutane Ring Formation Strategies in the Context of Aromatic Substitution

The construction of a cyclobutane ring directly on an aromatic substrate presents a significant synthetic challenge due to the inherent ring strain of the four-membered carbocycle. baranlab.org However, several methods have been developed to achieve this transformation.

One common approach is the [2+2] cycloaddition reaction. baranlab.orgorganic-chemistry.org This can be achieved photochemically, often using sensitizers like acetone (B3395972) or benzophenone (B1666685) to promote the formation of a triplet state that undergoes ring closure. baranlab.org Transition metal-catalyzed [2+2] cycloadditions also provide a powerful tool for constructing cyclobutane rings. baranlab.orgorganic-chemistry.org For instance, ruthenium(II) photocatalysts can facilitate the [2+2] heterodimerization of acyclic enones with excellent diastereoselectivity under visible light irradiation. organic-chemistry.org

Another strategy involves ring contraction of larger, more readily available rings. For example, substituted pyrrolidines can be converted to cyclobutanes stereoselectively using reagents like hydroxy(tosyloxy)iodobenzene (HTIB). chemistryviews.org The proposed mechanism involves the formation of a 1,4-biradical that cyclizes to the desired cyclobutane. chemistryviews.org

Ring-opening reactions of donor-acceptor cyclobutanes with electron-rich arenes, such as methoxybenzene, can also be employed. acs.org This Friedel-Crafts-type reaction is typically mediated by a Lewis acid like aluminum chloride. acs.orgacs.org

Etherification Methodologies for Methoxybenzene Derivatives

The formation of the ether linkage in this compound can be accomplished through several well-established etherification methods. These reactions are crucial for synthesizing the target molecule, particularly when the strategy involves attaching a methoxy (B1213986) group to a pre-formed cyclobutyl-aryl structure.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. vedantu.combyjus.com In the context of synthesizing this compound, this could involve reacting sodium 4-cyclobutylphenoxide with a methylating agent like methyl iodide. The alkoxide is typically generated by treating the corresponding phenol (B47542) with a strong base. byjus.comdoubtnut.com While effective for primary halides, this method can be limited by competing elimination reactions with secondary or tertiary halides. byjus.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgacs.orgsynarchive.com Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgarkat-usa.orgacs.org This method is particularly useful for forming C-O bonds and can be applied to a wide range of substrates, including those with steric hindrance. acs.orgacs.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and versatile method for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. chemscene.comorganic-chemistry.orgwikipedia.orgnih.gov The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the reagents, allowing for nucleophilic attack by a pronucleophile, in this case, a phenol. organic-chemistry.orgnih.gov This one-pot procedure is highly valued in natural product synthesis for its stereoselectivity. organic-chemistry.orgnih.gov

| Etherification Method | Key Reagents | Mechanism | Key Features |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | SN2 | Best for primary halides; can have elimination side reactions. vedantu.combyjus.com |

| Ullmann Condensation | Aryl Halide, Alcohol/Phenol, Copper Catalyst | Copper-catalyzed cross-coupling | Tolerates a wide range of functional groups and hindered substrates. wikipedia.orgacs.orgacs.org |

| Mitsunobu Reaction | Alcohol, Pronucleophile, PPh₃, Azodicarboxylate | Redox condensation | Proceeds with inversion of stereochemistry; versatile for various functional groups. chemscene.comorganic-chemistry.orgwikipedia.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for bond formation. The synthesis of this compound can benefit significantly from various catalytic strategies.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-O Bond Formation

Transition metal catalysis is a cornerstone of C-C and C-O bond formation, providing powerful tools for constructing complex molecules like this compound. numberanalytics.comnih.govacs.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for cross-coupling reactions to form C-C bonds. numberanalytics.com For instance, a Suzuki-Miyaura coupling could be envisioned, reacting a cyclobutylboronic acid derivative with a haloanisole. Nickel catalysts are also effective for such transformations. researchgate.net These reactions offer high functional group tolerance and are fundamental in the synthesis of complex organic molecules. numberanalytics.com

Copper-Catalyzed Cross-Coupling: As mentioned in the Ullmann condensation, copper catalysts are particularly effective for C-O bond formation. wikipedia.orgarkat-usa.orgacs.org Modern copper-catalyzed O-arylation reactions can proceed under mild conditions and are often more cost-effective than palladium-based systems. arkat-usa.org These methods are highly dependent on the choice of ligand, solvent, and base. arkat-usa.org

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts have emerged as a valuable tool for introducing cyclobutyl groups onto alkyl halides. researchgate.netacs.org This approach allows for the direct formation of the C-C bond between the cyclobutyl ring and an alkyl chain, which could be a precursor to the aromatic ring.

| Catalytic Reaction | Metal Catalyst | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Palladium, Nickel | C-C | High functional group tolerance, versatile. numberanalytics.comresearchgate.net |

| Ullmann-type O-arylation | Copper | C-O | Cost-effective, mild conditions with appropriate ligands. wikipedia.orgarkat-usa.org |

| Cobalt-catalyzed Cross-Coupling | Cobalt | C-C | Effective for introducing cyclobutyl groups onto alkyl halides. researchgate.netacs.org |

Organocatalytic and Photoredox Catalysis Systems for Directed Synthesis

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions, often proceeding under milder and more environmentally friendly conditions.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of transformations. numberanalytics.com In the context of synthesizing this compound, organocatalysts could be employed in reactions such as aldol (B89426) condensations or Michael additions to construct precursors to the cyclobutane ring. numberanalytics.com Chiral organocatalysts can also be used to achieve asymmetric synthesis. numberanalytics.com

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, enabling a variety of chemical transformations. nih.govnih.gov This approach can be used for both C-C and C-O bond formation. For example, the combination of photoredox catalysis and nickel catalysis can facilitate the cross-coupling of sp³-hybridized carbons with aryl halides. nih.gov Photoredox catalysis can also be used to generate aryl radicals from aryl halides, which can then be trapped by various coupling partners to form C-C or C-O bonds. nih.govacs.org Copper-catalyzed photoredox reactions have also been developed for the formation of aryl alkyl ethers under mild conditions. thieme-connect.com Furthermore, photoredox catalysis can enable the ring-opening of cyclobutanes, providing a pathway for further functionalization. rsc.org

Asymmetric Synthesis Considerations for Chiral Analogues or Precursors

The synthesis of chiral analogues or precursors of this compound is an important consideration, particularly for applications in medicinal chemistry where stereochemistry can significantly impact biological activity. Several strategies can be employed to introduce chirality.

Catalytic asymmetric methods are particularly powerful for this purpose. nih.gov For instance, asymmetric [2+2] cycloaddition reactions can be used to construct chiral cyclobutane rings. nih.govnih.gov The use of chiral ligands in transition metal-catalyzed reactions or the application of chiral organocatalysts can induce high levels of enantioselectivity. numberanalytics.comnih.gov

Asymmetric transfer hydrogenation of cyclobutenediones represents another efficient method for generating chiral cyclobutane derivatives. acs.org This approach can provide access to a variety of substituted four-membered rings with high stereoselectivity. acs.org

Furthermore, strain-release-driven reactions of bicyclo[1.1.0]butanes (BCBs) have been developed for the asymmetric synthesis of atropisomers containing cis-cyclobutane boronic esters. nih.gov This method achieves high enantioselectivity and is compatible with a range of substrates. nih.gov The synthesis of chiral cyclobutanones from chiral enol ethers also provides a route to enantiomerically pure cyclobutane derivatives. scilit.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of this compound can be approached through classical methods, which can then be optimized using the principles of green chemistry. A common route involves a two-step process: the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride, followed by the reduction of the resulting ketone to yield the final product. The application of green chemistry to this synthesis focuses on improving safety, reducing waste, and increasing efficiency.

A traditional laboratory synthesis of this compound can be envisioned as follows:

Step 1: Friedel-Crafts Acylation Anisole reacts with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). This reaction forms 1-(4-methoxyphenyl)cyclobutylketone.

Step 2: Reduction The ketone intermediate is then reduced to the corresponding alkane. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). masterorganicchemistry.comyoutube.com

While effective, this traditional pathway presents several green chemistry challenges, including the use of hazardous reagents and solvents, and the generation of significant waste. Sustainable synthetic routes aim to address these issues.

Solvent Selection and Minimization in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Friedel-Crafts acylations often employ volatile and hazardous organic solvents like dichloromethane. acs.org These solvents pose risks to human health and the environment.

Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, several greener alternatives to dichloromethane can be considered. Research has shown that deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can act as both the catalyst and the solvent in Friedel-Crafts acylation, often with high yields and selectivity. researchgate.net Other alternatives include ionic liquids and more benign organic solvents like cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than other ether solvents. sigmaaldrich.com In some cases, solvent-free reaction conditions, where the reactants themselves act as the solvent, can be achieved, particularly with the use of highly efficient catalysts. nih.gov

The following table summarizes a comparison of traditional and greener solvent options for the Friedel-Crafts acylation step.

| Solvent | Classification | Key Considerations |

| Dichloromethane | Halogenated Organic | Effective but volatile, suspected carcinogen, and environmentally persistent. |

| Deep Eutectic Solvents (e.g., Choline Chloride/ZnCl₂) | Green Solvent | Can act as both catalyst and solvent, low volatility, often biodegradable. researchgate.net |

| Cyclopentyl Methyl Ether (CPME) | Greener Organic Solvent | Higher boiling point, lower peroxide formation risk, and less hazardous than many traditional ether solvents. sigmaaldrich.com |

| Water | Green Solvent | Abundant, non-toxic, and non-flammable, but the reactants may have low solubility. |

| Solvent-Free | Ideal Green Condition | Eliminates solvent waste entirely, but may require specific catalysts or reaction conditions. nih.gov |

Atom Economy and Reaction Efficiency Optimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. kccollege.ac.in It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To analyze the atom economy of the two-step synthesis of this compound, we must consider all reactants involved in both the acylation and reduction steps.

Step 1: Friedel-Crafts Acylation Reactants: Anisole (C₇H₈O, MW: 108.14 g/mol ), Cyclobutanecarbonyl chloride (C₅H₇ClO, MW: 118.56 g/mol ) Desired Intermediate: 1-(4-methoxyphenyl)cyclobutylketone (C₁₂H₁₄O₂, MW: 190.24 g/mol ) By-product: Hydrochloric acid (HCl, MW: 36.46 g/mol )

Step 2: Clemmensen Reduction (as an example) Reactants: 1-(4-methoxyphenyl)cyclobutylketone (C₁₂H₁₄O₂, MW: 190.24 g/mol ), Zinc (Zn, MW: 65.38 g/mol ), Hydrochloric acid (HCl, MW: 36.46 g/mol ) Desired Product: this compound (C₁₂H₁₆O, MW: 176.26 g/mol ) By-products: Zinc chloride (ZnCl₂), Water (H₂O)

A significant drawback of the traditional Friedel-Crafts acylation is the use of a stoichiometric amount of the Lewis acid catalyst, like AlCl₃, which is consumed in the reaction and generates a large amount of waste during workup. rsc.org More sustainable approaches focus on using catalytic amounts of a recyclable or more benign catalyst. nih.gov

The following table provides a theoretical atom economy calculation for the synthesis of Ibuprofen via a traditional route, illustrating how such calculations are performed and highlighting the potential for waste generation in multi-step syntheses. A similar analysis can be applied to the synthesis of this compound.

| Reactants | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Isobutylbenzene | C₁₀H₁₄ | 134.22 | 1 | 134.22 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1 | 102.09 |

| Total Reactants | 236.31 | |||

| Desired Product | ||||

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 1 | 206.28 |

| By-products | ||||

| Acetic Acid | CH₃COOH | 60.05 | - | - |

Theoretical Atom Economy for a hypothetical single-step synthesis (for illustrative purposes): (206.28 / 236.31) x 100 = 87.3%

Optimizing reaction efficiency involves not only maximizing the atom economy but also considering the reaction yield, energy consumption, and the potential for catalyst recycling. The development of catalytic reductions or alternative synthetic pathways that avoid low atom economy steps is a key goal in the green synthesis of this compound.

Mechanistic Investigations of Reactions Involving 1 Cyclobutyl 4 Methoxybenzene

Exploration of Reaction Kinetics and Thermodynamic Profiles for Key Transformations

The kinetics and thermodynamics of reactions involving 1-cyclobutyl-4-methoxybenzene are crucial for understanding their feasibility and rate. While specific kinetic and thermodynamic data for this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the solvolysis of other substituted benzyl (B1604629) halides.

The rate of a reaction is influenced by the stability of the transition state. In reactions where a positive charge develops on the benzylic carbon, the methoxy (B1213986) group at the para position plays a significant electron-donating role through resonance, which stabilizes the transition state and accelerates the reaction. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride. wvu.eduacs.org This suggests that reactions of this compound that proceed through a benzylic carbocation-like transition state would be similarly accelerated.

The thermodynamic profile of a reaction, which describes the energy changes as reactants are converted to products, is also a key consideration. The ring strain of the cyclobutane (B1203170) moiety, estimated to be about 26.5 kcal/mol, is a significant thermodynamic factor. libretexts.org Reactions that lead to the opening of the cyclobutane ring can be thermodynamically favored due to the release of this strain energy.

Computational studies on related systems, such as the thermal rearrangement of 4-aryl-4-hydroxy-2-cyclobuten-1-ones, show that the reaction proceeds through a ring-opened ketene (B1206846) intermediate. wvu.edu The energetics of such pathways are influenced by the electronic nature of the aryl substituents. Electron-donating groups, like the methoxy group, can stabilize electron-deficient transition states, thereby lowering the activation energy. rsc.org

A generalized representation of the effect of substituents on the solvolysis rates of benzyl-type systems can be seen in the following table, which illustrates the trend of increasing reaction rate with electron-donating substituents.

| Substituent (at para-position) | Relative Solvolysis Rate |

| -NO₂ | Very Slow |

| -H | 1 |

| -CH₃ | Fast |

| -OCH₃ | Very Fast |

This table illustrates the general trend of substituent effects on the solvolysis rates of benzyl systems. The presence of the electron-donating methoxy group in this compound would place it in the "Very Fast" category for reactions proceeding through a benzylic carbocation.

Identification and Characterization Techniques for Reactive Intermediates (e.g., Radical Ions, Carbocations)

The reactions of this compound can proceed through various reactive intermediates, including carbocations and radical ions, depending on the reaction conditions. The identification and characterization of these transient species are paramount for elucidating reaction mechanisms.

Carbocations: In electrophilic additions or solvolysis reactions, the formation of a carbocation intermediate is common. libretexts.orgyoutube.com For this compound, the initial formation of a carbocation would likely be at the benzylic position due to the stabilizing effect of the methoxy group and the phenyl ring. This benzylic carbocation could then undergo rearrangement. Computational studies on related biosynthetic carbocation rearrangements have shown the existence of complex potential energy surfaces with multiple possible intermediates. researchgate.netnih.gov

Radical Ions: In photochemical reactions, the absorption of light can lead to the formation of radical ion pairs. For instance, the photolysis of aryl cyclopropyl (B3062369) ketones, which are structurally related to the cyclobutyl analogue, has been shown to proceed through radical anion intermediates. nih.gov These intermediates can be detected and characterized using techniques such as laser flash photolysis and chemically induced dynamic nuclear polarization (CIDNP).

Techniques for the identification and characterization of these reactive intermediates include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to directly observe stable carbocations.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to detect and characterize radical species.

Trapping Experiments: Reactive intermediates can be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. nih.gov

Computational Chemistry: Quantum chemical calculations can predict the structures and energies of potential intermediates, providing valuable guidance for experimental studies. researchgate.netdnu.dp.ua

| Intermediate Type | Formation Condition | Key Characterization Technique |

| Carbocation | Electrophilic Addition / Solvolysis | Low-Temperature NMR, Trapping Experiments |

| Radical Ion | Photochemical Excitation | Laser Flash Photolysis, EPR, CIDNP |

Elucidation of Reaction Pathways using Isotopic Labeling and Trapping Experiments

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing detailed insights into the reaction pathway. In reactions involving rearrangements, such as those that might occur with the cyclobutyl group in this compound, isotopic labeling can distinguish between different mechanistic possibilities.

For example, in the study of carbocation rearrangements, the use of carbon-13 (¹³C) labeling can reveal whether a particular carbon-carbon bond is broken or if a hydride or alkyl shift has occurred. If a reaction of this compound were to proceed through a protonated cyclopropane-type intermediate, specific isotopic scrambling patterns would be observed.

Trapping experiments are also instrumental in elucidating reaction pathways by intercepting transient intermediates. nih.gov For instance, if a carbocation intermediate is suspected, the addition of a potent nucleophile could lead to a trapped product, confirming the presence of the carbocation and providing information about its structure and reactivity. In photochemical reactions, radical intermediates can be trapped by radical scavengers.

A hypothetical isotopic labeling study for a rearrangement reaction of this compound could involve labeling one of the methylene (B1212753) carbons of the cyclobutyl ring with ¹³C. The position of the label in the rearranged product would then provide conclusive evidence for the specific bonds that have been broken and formed.

| Experimental Technique | Information Gained | Example Application for this compound |

| Isotopic Labeling (e.g., ¹³C) | Tracing of atoms, bond cleavage/formation patterns | Distinguishing between different cyclobutyl ring rearrangement pathways. |

| Trapping Experiments | Confirmation of transient intermediates | Intercepting a benzylic carbocation with a strong nucleophile. |

Stereochemical Course of Reactions Involving the Cyclobutyl Moiety

The stereochemistry of reactions involving the cyclobutyl group in this compound is of particular interest due to the puckered nature of the cyclobutane ring and the potential for stereoisomerism. libretexts.org The stereochemical outcome of a reaction provides critical information about the mechanism.

For instance, in reactions involving ring opening, the stereochemistry of the products can indicate whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted electrocyclic ring opening, for example, would follow the Woodward-Hoffmann rules, leading to a specific stereoisomer of the product. In contrast, a stepwise mechanism involving a diradical or zwitterionic intermediate might lead to a mixture of stereoisomers.

The stereochemistry of nucleophilic attack on a carbocation intermediate is also revealing. If the carbocation is planar and achiral, a racemic mixture of products is expected. However, if the carbocation exists as part of an ion pair or is influenced by chiral surroundings, some degree of stereoselectivity may be observed.

Theoretical and Computational Chemistry Studies of 1 Cyclobutyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 1-Cyclobutyl-4-methoxybenzene. nih.govjmchemsci.com DFT methods, such as B3LYP and B3PW91, paired with appropriate basis sets like 6-31G* or 6-311++G(d,p), can be used to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate electronic properties. nih.govepstem.netresearchgate.net

For this compound, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly the orientation of the cyclobutyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. The calculated vibrational spectra can be compared with experimental data to confirm the structure and assign spectral bands to specific molecular motions.

Furthermore, DFT allows for the calculation of important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Ground State Properties of a Methoxybenzene Derivative Calculated using DFT

| Property | Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -424.56 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.23 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.89 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 5.34 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 1.87 | B3LYP/6-311++G(d,p) |

Note: This table is illustrative and based on typical values for a methoxybenzene derivative. Specific calculations for this compound would be required for precise data.

Ab Initio Methods for Excited State and Reaction Transition State Analysis

While DFT is powerful for ground states, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for high-accuracy calculations of excited states and reaction transition states. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, although more computationally demanding, provide a more rigorous treatment of electron correlation.

For this compound, ab initio calculations could be employed to study its photochemical properties by investigating the energies and characteristics of its electronic excited states. Time-dependent DFT (TD-DFT) is another widely used method for this purpose. These studies can predict the absorption and emission spectra of the molecule.

Furthermore, these methods are crucial for mapping out reaction pathways. By locating and characterizing transition state structures, one can calculate activation energies and gain a deeper understanding of reaction mechanisms, such as those involved in the synthesis or degradation of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound and its interactions with its environment. researchgate.net

The puckering of the cyclobutyl ring and the rotation of the methoxy group and the entire cyclobutylphenyl moiety can be studied using MD. These simulations can reveal the preferred conformations in different solvents and at various temperatures, providing a statistical understanding of the molecule's flexibility.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand the solvation structure. Furthermore, these simulations can be used to predict properties like the free energy of solvation and to model the interactions of the molecule with other chemical species or biological macromolecules. rsc.orgresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives of this compound

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity or other properties. nih.govresearchgate.net For derivatives of this compound, QSRR modeling could be a powerful approach to predict their properties without the need for extensive experimental testing. nih.gov

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to a specific activity, such as reaction rate constants or chromatographic retention times. nih.govresearchgate.netnih.gov

Table 2: Example of Descriptors for QSRR Modeling of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Predicted Reactivity |

| This compound | 176.25 | 3.5 | -6.23 | Baseline |

| 2-Nitro-1-cyclobutyl-4-methoxybenzene | 221.25 | 3.2 | -6.89 | Higher |

| 2-Amino-1-cyclobutyl-4-methoxybenzene | 191.27 | 2.9 | -5.98 | Lower |

Note: This table is a conceptual illustration. The predicted reactivity would depend on the specific reaction being modeled.

Topological Analysis of Electron Density and Bonding Characteristics (e.g., NBO, AIM)

To gain deeper insight into the chemical bonding and electron distribution within this compound, topological analyses of the electron density are employed. Two prominent methods are Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM).

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides information about hybridization, bond strengths, and charge distribution. For this compound, NBO analysis can quantify the nature of the C-C and C-H bonds in the cyclobutyl ring, the aromatic C-C bonds, and the C-O bond of the methoxy group. It can also reveal hyperconjugative interactions, such as the donation of electron density from bonding orbitals to antibonding orbitals, which contribute to the molecule's stability. uni-muenchen.de

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the total electron density. By identifying critical points in the electron density, AIM can partition the molecule into atomic basins and characterize the nature of the chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at the bond critical points. This provides a rigorous, quantum mechanical definition of atoms and bonds within the molecule.

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 1 Cyclobutyl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-cyclobutyl-4-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for this compound in a standard deuterated solvent like chloroform-d (B32938) (CDCl₃) are tabulated below. These predictions are based on the analysis of its constituent parts: a p-disubstituted benzene (B151609) ring, a methoxy (B1213986) group, and a cyclobutyl group.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2/H-6 | ~7.15 (d, J ≈ 8.8 Hz, 2H) | - |

| H-3/H-5 | ~6.85 (d, J ≈ 8.8 Hz, 2H) | - |

| -OCH₃ | ~3.80 (s, 3H) | ~55.2 |

| Cyclobutyl-CH | ~3.45 (quint, J ≈ 8.5 Hz, 1H) | ~34.5 |

| Cyclobutyl-CH₂ (adjacent to ring) | ~2.30 (m, 2H) | ~34.0 |

| Cyclobutyl-CH₂ (distant from ring) | ~2.05 (m, 2H) | ~18.5 |

| Cyclobutyl-CH₂ (middle) | ~1.85 (m, 2H) | - |

| C-1 | - | ~158.0 |

| C-4 | - | ~135.0 |

| C-2/C-6 | - | ~129.5 |

| C-3/C-5 | - | ~113.8 |

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons H-2/H-6 and H-3/H-5. Within the cyclobutyl ring, it would confirm the coupling between the methine proton and the adjacent methylene (B1212753) protons, as well as couplings between the different methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methoxy proton signal at ~3.80 ppm to the methoxy carbon at ~55.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for structural confirmation would include:

The methoxy protons (~3.80 ppm) to the aromatic carbon C-4 (~158.0 ppm).

The aromatic protons H-2/H-6 (~7.15 ppm) to carbons C-4 (~135.0 ppm) and C-1.

The cyclobutyl methine proton (~3.45 ppm) to the aromatic carbons C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. A key NOESY correlation would be observed between the methoxy protons and the aromatic protons H-3/H-5, and between the cyclobutyl methine proton and the aromatic protons H-2/H-6, confirming their spatial proximity.

While solution-state NMR is most common, solid-state NMR (ssNMR) could provide valuable information if this compound is a solid at room temperature or can be analyzed at low temperatures. ssNMR can be used to study the molecule's conformation and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid phase, which could be compared to the solution-state spectra to identify any conformational differences.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Medium-Weak |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Strong |

| C=C stretch (aromatic) | 1610, 1580, 1510, 1460 | 1610, 1580 | Strong |

| C-O stretch (aryl ether) | 1250 (asymmetric), 1040 (symmetric) | ~1250 | Strong |

| C-H bend (p-disubstituted) | 830-810 | Weak | Strong |

The IR spectrum would be dominated by strong absorptions from the C-O ether linkage and the aliphatic C-H stretches of the cyclobutyl and methoxy groups. The out-of-plane C-H bending band for the p-disubstituted aromatic ring is also a characteristic feature. Raman spectroscopy would be particularly useful for observing the symmetric aromatic ring stretching modes, which are often weak in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS methodologies)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₁H₁₄O), the expected exact mass of the molecular ion [M]⁺˙ is 162.1045 g/mol . An HRMS measurement confirming this mass would provide strong evidence for the chemical formula.

GC-MS and LC-MS: When coupled with gas chromatography (GC) or liquid chromatography (LC), mass spectrometry can be used to analyze complex mixtures and identify individual components. In a GC-MS analysis, this compound would exhibit a characteristic retention time and produce a mass spectrum upon electron ionization.

Expected Fragmentation Pattern:

The electron ionization mass spectrum is expected to show a prominent molecular ion peak at m/z 162. The fragmentation pattern would likely involve the following key fragment ions:

| m/z | Proposed Fragment | Formation Pathway |

| 162 | [C₁₁H₁₄O]⁺˙ | Molecular ion |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 134 | [C₉H₁₀O]⁺˙ | Loss of ethylene (B1197577) (C₂H₄) from the cyclobutyl ring via retro [2+2] cycloaddition. |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage with loss of a propyl radical (•C₃H₅). |

| 107 | [C₇H₇O]⁺ | Loss of the entire cyclobutyl group (•C₄H₇). |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable single crystal of this compound can be grown, this technique would yield highly accurate bond lengths, bond angles, and torsional angles. This would confirm the connectivity established by NMR and provide insight into the molecule's conformation in the solid state. However, as many simple aromatic ethers are liquids or low-melting solids at room temperature, obtaining a suitable crystal can be challenging.

Should a crystal structure be obtained, it would be expected to reveal the planarity of the benzene ring and the puckered nature of the cyclobutyl ring. The orientation of the cyclobutyl group relative to the plane of the benzene ring would also be determined.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC method development)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Given its likely volatility, GC is an excellent method for purity analysis. A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The compound would elute at a specific retention time, and the purity can be determined by integrating the peak area. Temperature programming would be used to ensure good separation and peak shape.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method would be most suitable, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection would typically be performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 275 nm). The purity is determined by the relative area of the main peak.

Chemical Transformations and Derivatization of 1 Cyclobutyl 4 Methoxybenzene

Electrophilic Aromatic Substitution Reactions of the Methoxybenzene Ring

The methoxy (B1213986) group of the anisole (B1667542) core in 1-cyclobutyl-4-methoxybenzene plays a pivotal role in directing the outcome of electrophilic aromatic substitution (EAS) reactions.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. sarthaks.comresearchgate.netquora.com This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. youtube.com While the methoxy group also exerts an electron-withdrawing inductive effect due to the high electronegativity of oxygen, the resonance effect is dominant in determining the regioselectivity. researchgate.net

Consequently, electrophilic attack on this compound will preferentially occur at the positions ortho and para to the methoxy group. However, since the para position is already occupied by the cyclobutyl group, substitution will be directed to the two equivalent ortho positions. This directing effect is a fundamental principle in the functionalization of anisole derivatives.

Standard electrophilic aromatic substitution protocols can be applied to this compound to introduce a variety of functional groups onto the aromatic ring. msu.edu

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, typically in the presence of a Lewis acid catalyst. For instance, bromination can be carried out using bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃). The reaction will yield 2-bromo-1-cyclobutyl-4-methoxybenzene as the major product due to the directing effect of the methoxy group.

Nitration: Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. msu.edu This reaction will produce 1-cyclobutyl-4-methoxy-2-nitrobenzene.

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. msu.edu The reaction with this compound would yield 2-cyclobutyl-5-methoxybenzenesulfonic acid.

These reactions provide key intermediates that can be further elaborated. For example, the nitro group can be reduced to an amino group, which can then participate in a wide range of subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it must first be functionalized to introduce a suitable handle, such as a halide or a triflate group, on the aromatic ring as described in section 6.1.2. Alternatively, a boronic acid or ester can be installed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgyoutube.com For instance, 2-bromo-1-cyclobutyl-4-methoxybenzene could be coupled with an arylboronic acid to form a biaryl product. Conversely, conversion of the bromo-substituted compound to a boronic ester would allow it to be coupled with various aryl or vinyl halides. The use of potassium cyclobutyltrifluoroborates in Suzuki-Miyaura couplings with aryl chlorides has also been reported, providing a direct way to form aryl-cyclobutane bonds. organic-chemistry.orgnih.govacs.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org 2-Bromo-1-cyclobutyl-4-methoxybenzene could react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The coupling of 2-bromo-1-cyclobutyl-4-methoxybenzene with a terminal alkyne would yield an alkynyl-substituted derivative. washington.edu These reactions are typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. lucp.net

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an organohalide with an amine. organic-chemistry.orglibretexts.orgwikipedia.orgbeilstein-journals.org 2-Bromo-1-cyclobutyl-4-methoxybenzene could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a base to form the corresponding aniline (B41778) derivative. semanticscholar.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Oxidation and Reduction Chemistry Applied to this compound

The response of this compound to oxidative and reductive conditions is largely dictated by the nature of the aromatic ether.

The oxidation of methoxybenzene derivatives can proceed via different pathways depending on the oxidant and reaction conditions. The electron-donating nature of the methoxy group activates the aromatic ring, making it susceptible to oxidation. cdnsciencepub.comacs.org The oxidation potentials of methoxy-substituted benzenes are generally lower than that of unsubstituted benzene, indicating their increased propensity for oxidation. cdnsciencepub.com

While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from the behavior of related methoxyarenes. The oxidation of such compounds can lead to several products. For instance, reaction with hydroxyl radicals or other strong oxidizing agents can result in the formation of radical cations. acs.org Further oxidation can lead to the cleavage of the aromatic ring or modification of the substituents.

Potential oxidation reactions for this compound could include:

Oxidative Demethylation: Strong oxidizing agents can cleave the methyl-aryl ether bond to yield 4-cyclobutylphenol (B2664580).

Ring Oxidation: Under certain conditions, the aromatic ring itself can be oxidized, potentially leading to the formation of quinone-like structures, although this is less common for simple methoxybenzenes.

Side-Chain Oxidation: The benzylic position of the cyclobutyl group is not activated, making oxidation at this position less likely under standard conditions.

The following table summarizes potential oxidation products of this compound based on general principles of arene oxidation.

| Oxidizing Agent Category | Potential Product(s) | Notes |

| Strong Oxidants (e.g., CrO₃, KMnO₄) | 4-Cyclobutylphenol, Ring Cleavage Products | Harsh conditions may lead to degradation of the cyclobutyl moiety. |

| Radical Initiators (e.g., Fenton's reagent) | Hydroxylated derivatives, Radical cation | Reaction proceeds via radical intermediates. acs.org |

| Ceric Ammonium Nitrate (CAN) | Formation of radical cation | Often used for oxidative functionalization. |

The reduction of this compound primarily involves the aromatic ring. The Birch reduction is a powerful method for the partial reduction of aromatic systems and is particularly well-suited for electron-rich rings like the one present in this compound. nrochemistry.commasterorganicchemistry.comnumberanalytics.com This reaction employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.commasterorganicchemistry.com

The methoxy group, being an electron-donating group, directs the regioselectivity of the Birch reduction. numberanalytics.comyoutube.com The mechanism involves the formation of a radical anion, which is then protonated. nrochemistry.com For anisole and its derivatives, the reduction occurs at the ortho and meta positions relative to the methoxy group, yielding a 1,4-cyclohexadiene (B1204751) product. masterorganicchemistry.comnumberanalytics.com In the case of this compound, the expected product of a Birch reduction is 1-cyclobutyl-4-methoxycyclohexa-1,4-diene. numberanalytics.com

A representative Birch reduction of a similar p-methoxyphenyl compound is the reduction of p-methoxyphenethyl alcohol with lithium in liquid ammonia and tert-butanol, which yields the corresponding dihydro derivative. nrochemistry.com

The general reaction for the Birch reduction of this compound is as follows:

Reaction Scheme: Birch Reduction of this compound

| Reactant | Reagents | Product |

| This compound | 1. Li or Na, liq. NH₃2. ROH (e.g., EtOH, t-BuOH) | 1-Cyclobutyl-4-methoxycyclohexa-1,4-diene |

Subsequent hydrolysis of the resulting enol ether with aqueous acid can lead to the formation of a β,γ-unsaturated ketone. nrochemistry.com

Synthesis of Structurally Related Analogues and Homologues for Advanced Synthetic Method Development

The synthesis of analogues and homologues of this compound is valuable for exploring structure-activity relationships in various chemical and biological contexts and for developing novel synthetic strategies.

Analogues of this compound can be prepared by modifying the substituents on the aromatic ring or by altering the cycloalkyl group. For instance, the synthesis of phenolic analogues, such as 4-cyclopentylphenol (B72727) and 4-cyclohexylphenol (B75765), has been reported. chemicalbook.comchemicalbook.com The synthesis of 4-cyclohexylphenol can be achieved through the hydroalkylation of phenol (B47542) with a palladium catalyst. chemicalbook.com

The synthesis of ethoxy analogues, such as 1-tert-butyl-3-ethoxybenzene, has been accomplished through multi-step sequences involving nitration, reduction, diazotization, and ethanolysis. researchgate.net A similar strategy could be adapted to synthesize 1-cyclobutyl-4-ethoxybenzene from this compound via demethylation to 4-cyclobutylphenol followed by Williamson ether synthesis with an ethyl halide.

The following table outlines synthetic approaches to selected analogues.

| Target Analogue | Synthetic Precursor(s) | Key Reaction Step(s) | Reference |

| 4-Cyclobutylphenol | This compound | Ether cleavage (e.g., with BBr₃ or HBr) | General Method |

| 1-Cyclobutyl-4-ethoxybenzene | 4-Cyclobutylphenol, Ethyl halide | Williamson ether synthesis | researchgate.net (by analogy) |

| 1-Cyclopentyl-4-methoxybenzene | 4-Methoxyphenylmagnesium bromide, Cyclopentanone | Grignard reaction followed by reduction | General Method |

Homologues of this compound, where the size of the cycloalkyl ring is varied, are also of synthetic interest. For example, the synthesis of compounds with cyclopropyl (B3062369) or cyclopentyl groups attached to the methoxybenzene core can be achieved through established organometallic cross-coupling reactions or Friedel-Crafts acylations followed by reduction.

The synthesis of 1-cyclobutylethan-1-ol from ethyl acetoacetate (B1235776) has been described, which showcases a method for constructing a cyclobutyl-containing structure. chegg.com This type of methodology could be adapted for the synthesis of various homologues.

The following table provides examples of synthetic strategies towards homologues of this compound.

| Target Homologue | Synthetic Precursor(s) | Key Reaction Step(s) | Reference |

| 1-Cyclopropyl-4-methoxybenzene | 4-Bromoanisole, Cyclopropylboronic acid | Suzuki coupling | General Method |

| 1-Cyclopentyl-4-methoxybenzene | Anisole, Cyclopentanoyl chloride | Friedel-Crafts acylation followed by Wolff-Kishner or Clemmensen reduction | General Method |

| 1-Cyclohexyl-4-methoxybenzene | Anisole, Cyclohexene | Friedel-Crafts alkylation | General Method |

Applications of 1 Cyclobutyl 4 Methoxybenzene As a Building Block in Advanced Organic Synthesis and Materials Science

Utilization as a Precursor for Complex Organic Architectures

There is no available scientific literature detailing the use of 1-cyclobutyl-4-methoxybenzene as a starting material for the synthesis of complex organic molecules, such as natural products or pharmaceutical intermediates. While the anisole-like reactivity of the aromatic ring would theoretically allow for various chemical transformations, no published studies have demonstrated such applications.

Integration into Polymeric Materials and Macromolecular Systems

The potential for this compound to be used as a monomer or a modifying agent in the creation of polymers or macromolecular systems has not been explored in any published research. The influence of the cyclobutyl group on polymer properties like thermal stability or rigidity remains uninvestigated for this specific compound.

Role in the Synthesis of Optoelectronic or Functional Organic Materials

No research has been conducted to evaluate the role of this compound in the development of materials with specific optoelectronic or functional properties. The electronic effects of the cyclobutyl substituent in conjunction with the methoxybenzene core, which could influence properties like photoluminescence or charge transport, have not been studied.

Development of Novel Synthetic Reagents or Ligands

There are no reports on the development of new synthetic reagents or ligands derived from this compound. The potential for the cyclobutyl and methoxy-substituted phenyl groups to act as coordinating moieties for metal catalysts or to be functionalized into novel reagents has not been realized in any documented research.

Future Directions and Emerging Research Challenges for 1 Cyclobutyl 4 Methoxybenzene Research

Development of Highly Efficient and Sustainable Synthetic Routes

The classical synthesis of 1-cyclobutyl-4-methoxybenzene typically involves Friedel-Crafts type reactions, which traditionally rely on stoichiometric amounts of Lewis acids and potentially hazardous alkylating or acylating agents. acs.org A significant future challenge lies in developing greener and more efficient synthetic pathways.

Modern approaches to Friedel-Crafts alkylation are moving towards the use of catalytic amounts of metal or acid catalysts and more environmentally benign reagents like benzyl (B1604629) alcohols instead of toxic benzyl halides. acs.org Research in this area could focus on adapting these greener methods for the synthesis of this compound. For instance, employing solid acid catalysts such as zeolites could offer a recyclable and more sustainable alternative to traditional Lewis acids. tamu.eduyoutube.com These catalysts have shown promise in the acylation of anisole (B1667542), a related compound, suggesting their potential applicability. tamu.eduyoutube.com

Another avenue for sustainable synthesis is the exploration of mechanochemical methods. Ball milling has been successfully used for Friedel-Crafts alkylations to produce porous organic polymers, offering a solvent-free and potentially more energy-efficient route. rsc.org Investigating the feasibility of a mechanochemical approach for the synthesis of this compound from anisole and a suitable cyclobutyl precursor could be a fruitful area of research.

A representative example of a greener Friedel-Crafts acylation on a related substrate, anisole, is presented in the table below.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anhydrous AlCl₃ | Acetic Anhydride | Dichloromethane (B109758) | Reflux | 85.7 | youtube.com |

This table presents data for the acylation of anisole, a structurally related compound, to illustrate a typical Friedel-Crafts reaction.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely governed by the interplay between the electron-donating methoxy (B1213986) group, which activates the aromatic ring towards electrophilic substitution, and the sterically demanding cyclobutyl group. Future research should aim to explore novel transformations beyond standard electrophilic aromatic substitution.

A key area of interest is the catalytic C-H functionalization of the aromatic ring. numberanalytics.comyale.eduelsevierpure.comnih.gov This would allow for the direct introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H activation has been investigated for the meta-selective arylation of anisole, and similar strategies could be explored for this compound. nih.gov The steric bulk of the cyclobutyl group could offer unique regioselectivity compared to less hindered anisole derivatives.

Furthermore, the methoxy group itself can be a site for novel reactivity. Nickel-catalyzed methods have been developed for the reductive cleavage of the C-O bond in anisole derivatives, allowing the methoxy group to be used as a "traceless" directing group. acs.org Applying such methods to derivatives of this compound could open up new synthetic pathways. Additionally, nickel-catalyzed amination of anisoles via C-O bond cleavage has been reported, suggesting the potential for direct conversion of this compound to its corresponding aniline (B41778) derivative. researchgate.net

The dearomatization of arenes is another emerging area of research that could lead to unprecedented transformations for this compound. nih.gov Catalytic methods to convert flat aromatic compounds into three-dimensional structures are of great interest for the synthesis of complex molecules. nih.gov

The following table provides an example of a C-H alkylation reaction on anisole, highlighting the potential for such transformations.

| Catalyst System | Olefin | Product | Yield (%) | Reference |

| Imidazolin-2-iminato scandium(III) alkyl complex | 1-hexene | ortho-hexyl-anisole | 95 | nih.gov |

This table shows a representative C-H alkylation of anisole, a related substrate.

Advancements in Computational Predictive Modeling for its Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules, thereby guiding experimental work. nih.gov For this compound, advancements in computational modeling present a significant opportunity to predict its reactivity and spectroscopic properties.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict the most likely sites for electrophilic aromatic substitution. nih.gov Such studies can elucidate the influence of the cyclobutyl and methoxy groups on the electron density of the aromatic ring, providing insights into regioselectivity. nih.gov For example, computational models can predict the relative energies of the intermediates formed during reactions, helping to rationalize observed product distributions. acs.orgchemrxiv.org

Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes. acs.orgchemrxiv.org By training models on large datasets of known reactions, it is becoming increasingly possible to predict the products of new reactions with reasonable accuracy. acs.org Applying these predictive models to this compound could accelerate the discovery of new reactions and optimize reaction conditions.

The RegioSQM method, for instance, uses semi-empirical calculations to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems, and similar approaches could be adapted for substituted benzenes like this compound. nih.gov

The table below illustrates the kind of data that can be generated from computational studies to predict reactivity.

| Substituent on Benzene (B151609) | Calculated Proton Affinity (kcal/mol) | Qualitative Reactivity Ranking | Reference |

| -NO₂ | 51-67 | Low | nih.gov |

| -H | - | Medium | nih.gov |

| -OH | 80-91 | High | nih.gov |

This table demonstrates how computational methods can provide a qualitative ranking of reactivity for substituted benzenes based on calculated proton affinities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing processes is a major trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.netresearchgate.net The integration of the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant future research direction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. nih.govresearchgate.net The enhanced heat and mass transfer in flow reactors can also enable the use of highly reactive intermediates and exothermic reactions that are difficult to control in batch. nih.govresearchgate.net Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net

Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the exploration of reaction conditions and the synthesis of libraries of derivatives. numberanalytics.com These systems can perform numerous experiments in parallel, rapidly identifying optimal conditions for a given transformation. numberanalytics.com Applying these technologies to the synthesis and derivatization of this compound could significantly speed up the discovery of new materials and molecules with interesting properties.

Discovery of New Catalytic Systems for its Derivatization

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research should focus on discovering catalysts that can selectively functionalize this molecule in new ways.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and new catalytic systems could enable the coupling of this compound with a wide range of partners. numberanalytics.com For example, developing catalysts for the cross-coupling of anisole derivatives, where the methoxy group acts as a leaving group, is an active area of research. acs.org

Catalytic systems for the asymmetric functionalization of this compound would be of particular interest, allowing for the synthesis of chiral molecules for applications in pharmaceuticals and materials science. This could involve the use of chiral ligands in combination with transition metal catalysts.

Furthermore, photocatalysis offers a green and powerful approach to drive chemical reactions using light. Exploring photocatalytic methods for the derivatization of this compound could lead to the discovery of entirely new reaction pathways.

The following table presents an example of a catalytic reaction on an anisole derivative, showcasing the potential for developing new catalytic systems.

| Catalyst | Reaction Type | Product | Yield (%) | Reference |

| Ni(cod)₂ / IPr | Reductive Cleavage of C-O bond | Cyclohexylbenzene | 95 | acs.org |

This table provides an example of a nickel-catalyzed reaction on a related anisole derivative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclobutyl-4-methoxybenzene, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation, where cyclobutyl groups are introduced to a methoxybenzene precursor. Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR Analysis :

- ¹H NMR : Look for methoxy singlet (~δ 3.8 ppm) and cyclobutyl multiplet (~δ 2.5–3.0 ppm) .

- ¹³C NMR : Cyclobutyl carbons appear at ~25–35 ppm; aromatic carbons (para-substituted) at ~115–160 ppm .

- IR Spectroscopy : Confirm methoxy C–O stretch (~1250 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be systematically addressed?

- Data Validation Framework :

- Cross-lab replication : Compare solubility (e.g., in ethanol, DMSO) across independent studies using standardized protocols.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to resolve stability discrepancies (e.g., conflicting reports on thermal degradation thresholds) .

- HPLC Purity Checks : Identify impurities that may skew property measurements .

Q. What experimental strategies mitigate risks during scale-up synthesis of this compound?

- Safety Protocols :

- Hazard Mitigation : Use explosion-proof equipment due to incompatibility with strong oxidizers (e.g., HNO₃) .

- Environmental Controls : Avoid aqueous waste discharge; employ carbon filtration for solvent recovery .

- Process Optimization :

| Parameter | Small-Scale (Lab) | Pilot-Scale |

|---|---|---|

| Mixing Efficiency | Magnetic stirring | Mechanical agitation |

| Cooling | Ice bath | Jacketed reactor |

| Yield Monitoring | Manual sampling | In-line FTIR |

Safety and Compliance

Q. What are the critical safety measures for handling this compound in biological assays?

- PPE Requirements :

- Gloves : Nitrile (≥0.11 mm thickness) to prevent dermal exposure (Category 4 acute toxicity) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing .

- Waste Disposal :

- Liquid Waste : Neutralize with 10% NaOH before incineration .

- Solid Waste : Seal in UN-certified containers labeled "Hazardous Organic Residue" .

Data Gaps and Research Frontiers

Q. How can computational models predict the ecological impact of this compound given limited toxicity data?

- QSAR Modeling : Use quantitative structure-activity relationships to estimate:

- Biodegradation : Predict half-life in soil using logP and molecular connectivity indices .

- Aquatic Toxicity : Correlate EC₅₀ values with electronegativity of substituents .

- In Silico Tools :

| Software | Application |

|---|---|

| EPI Suite | Persistence/bioaccumulation |

| TEST (EPA) | Acute toxicity to fish |

Contradiction Analysis

Q. Why do some studies report conflicting reactivity profiles for this compound under acidic conditions?

- Hypothesis Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.